GABA-A Receptor Modulation: Allo-3a-tetrahydro Cortisol Enhances Allopregnanolone Potentiation
Allo-3a-tetrahydro Cortisol (Allotetrahydrocortisol) demonstrates a unique functional interaction with the neurosteroid allopregnanolone. While both 5α- and 5β-reduced cortisol metabolites reduce GABA-mediated chloride ion uptake in rat cortical microsacs, only Allo-3a-tetrahydro Cortisol enhances the allopregnanolone-stimulated potentiation of GABA-mediated chloride ion uptake [1]. This synergistic effect was completely blocked by 30 µM isoallopregnanolone (the 3β-isomer of allopregnanolone) [1].
| Evidence Dimension | Modulation of GABA-mediated chloride ion uptake in rat cortical microsacs |
|---|---|
| Target Compound Data | Allo-3a-tetrahydro Cortisol (Allotetrahydrocortisol) reduces chloride uptake; enhances allopregnanolone-stimulated potentiation |
| Comparator Or Baseline | 5β-Tetrahydrocortisol (THF) reduces chloride uptake but does NOT enhance allopregnanolone potentiation |
| Quantified Difference | Qualitative difference: presence vs. absence of enhancement of allopregnanolone-stimulated potentiation; complete blockade of enhanced effect by 30 µM isoallopregnanolone |
| Conditions | Rat cortical microsacs; GABA-mediated chloride ion uptake assay; allopregnanolone present |
Why This Matters
This functional distinction indicates that Allo-3a-tetrahydro Cortisol is the preferred compound for studying interactions with neurosteroid signaling pathways involving allopregnanolone.
- [1] Strömberg J, Bäckström T, Lundgren P. Rapid non-genomic effect of glucocorticoid metabolites and neurosteroids on the gamma-aminobutyric acid-A receptor. Eur J Neurosci. 2005 Apr;21(8):2083-8. View Source
